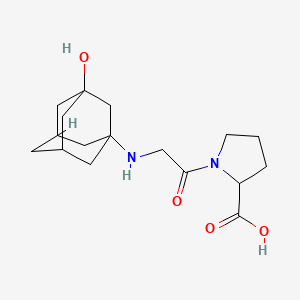

Vildagliptin carboxy acid metabolite

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZNLUFQUDQQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Metabolic Formation Pathways

Primary Biotransformation Mechanism: Hydrolysis of the Cyano Moiety of Vildagliptin (B1682220)

The principal metabolic pathway for Vildagliptin in humans is the hydrolysis of its cyano group, which leads to the formation of the carboxylic acid metabolite, M20.7. researchgate.netnih.gov This biotransformation is the main route of elimination for the drug. semanticscholar.org Studies have shown that after oral administration, this metabolite is the major circulating component in plasma, accounting for a significant portion of the total drug-related material. nih.gov The reaction involves the conversion of the nitrile functional group (-C≡N) on the Vildagliptin molecule into a carboxylic acid group (-COOH). nih.govchemguide.co.uklibretexts.org This hydrolysis is not mediated by the well-known cytochrome P450 (CYP) enzyme system, which is a key feature of Vildagliptin's metabolism. researchgate.netnih.gov The lack of significant CYP enzyme involvement minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes. nih.govnih.gov

Enzymatic and Tissue Contributions to Metabolite Formation

The formation of the Vildagliptin carboxy acid metabolite is not a simple, spontaneous chemical reaction but is catalyzed by specific enzymes located in various tissues throughout the body.

Vildagliptin is both an inhibitor and a substrate of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govnih.gov This dual interaction is a unique aspect of its pharmacology. While Vildagliptin's therapeutic effect comes from its inhibition of DPP-4, the enzyme itself plays a significant role in the metabolism of Vildagliptin to its M20.7 metabolite. semanticscholar.orgnih.gov In vitro studies have demonstrated that DPP-4 is heavily involved in the hydrolysis of Vildagliptin in the liver of mice, rats, and humans. nih.gov This enzymatic hydrolysis is a disposition mechanism for the drug. nih.gov

Research indicates that hepatic DPP-4, rather than plasma DPP-4, is the primary controller of Vildagliptin's pharmacokinetics in vivo. semanticscholar.orgnih.gov The liver is a major site of Vildagliptin metabolism. proquest.com In vivo studies in mice have shown that the co-administration of Vildagliptin with another DPP-4 inhibitor, sitagliptin (B1680988), significantly lowers the plasma concentration of the M20.7 metabolite. nih.gov This suggests that the inhibition of DPP-4 activity reduces the formation of the metabolite. nih.gov

A strong positive correlation has been established between DPP-4 activity and the rate of M20.7 formation in human liver samples. nih.gov Enzyme assays conducted on numerous individual human liver samples revealed that the rates of M20.7 formation were significantly and positively correlated with DPP-4 activity. nih.gov This provides direct evidence of DPP-4's role in the hydrolysis of Vildagliptin. The formation rates of M20.7 were found to be higher in liver microsomes compared to liver cytosol. nih.gov

Table 1: Correlation of Vildagliptin Hydrolyzing Activity with DPP-4 Activity in Human Liver Samples

| Parameter | Value |

| Number of Liver Samples | 23 |

| Correlation Coefficient (r) | 0.917 |

| P-value | < 0.01 |

| Interindividual Variability in Hydrolyzing Activity | 3.6-fold |

| Data from enzyme assays of individual human liver samples. nih.govnih.gov |

The formation of the M20.7 metabolite can be modulated by the use of selective DPP-4 inhibitors. In vitro experiments using mouse, rat, and human liver S9 fractions have shown that sitagliptin, a selective DPP-4 inhibitor, can inhibit the formation of M20.7. nih.gov This inhibitory effect has also been observed in vivo. nih.gov When Vildagliptin was co-administered with sitagliptin in mice, the area under the plasma concentration-time curve (AUC) of M20.7 was significantly lower than when Vildagliptin was administered alone. nih.gov

Table 2: Effect of Sitagliptin on M20.7 Formation in HL-60 Cells

| Time (hours) | M20.7 Concentration (nM) - Vildagliptin alone | M20.7 Concentration (nM) - Vildagliptin with Sitagliptin |

| 6 | 5.0 ± 0.5 | 3.1 ± 0.1 |

| 12 | 7.6 ± 0.1 | 3.9 ± 0.5 |

| 24 | 21 ± 1.0 | 7.1 ± 0.3 |

| 36 | 33 ± 2.4 | 8.7 ± 0.2 |

| 48 | 44 ± 3.6 | 10 ± 1.2 |

| Data from in vitro studies on HL-60 cells treated with 100 µM vildagliptin. researchgate.net |

A noteworthy characteristic of Vildagliptin metabolism is the minimal role played by the cytochrome P450 (CYP) enzyme system in the formation of its major metabolite, M20.7. researchgate.netnih.gov Vildagliptin is not metabolized by CYP enzymes to any quantifiable extent. daneenpharma.commdpi.com In vitro studies have confirmed that Vildagliptin does not inhibit or induce these enzymes. daneenpharma.com This lack of significant P450 metabolism, accounting for less than 1.6% of the dose, makes Vildagliptin less susceptible to pharmacokinetic interactions with other drugs that are metabolized by this pathway. nih.govnih.gov This is a significant clinical advantage as it reduces the likelihood of altered drug efficacy or toxicity when co-administered with other medications. nih.gov

Identification of Hydrolytic Activity in Multiple Tissues and Organs, Including Liver, Kidney, and Intestine Microsomes

The hydrolysis of vildagliptin is not confined to a single organ but occurs across various tissues. nih.govnih.gov In vitro data from human kidney microsomes indicate that the kidney is a principal site for the hydrolysis of the cyano moiety of vildagliptin, leading to the formation of the M20.7 metabolite. medicines.org.uk This finding suggests a significant role for renal enzymes in the metabolic clearance of the parent drug. medicines.org.ukmdpi.com

Furthermore, studies have demonstrated that the liver also plays a crucial role in vildagliptin hydrolysis. nih.gov The enzyme dipeptidyl peptidase-4 (DPP-4), which is the therapeutic target of vildagliptin, also contributes to its metabolism. medicines.org.uknih.govdrugbank.com Research has shown that DPP-4 is substantially involved in the hydrolysis of vildagliptin within the human liver. nih.gov The formation of M20.7 in liver S9 fractions was significantly inhibited by a selective DPP-4 inhibitor, confirming the enzyme's role in this metabolic pathway. nih.gov While the liver and kidney are identified as major sites, the widespread elimination via hydrolysis suggests the involvement of other tissues and organs as well. nih.govnih.gov

Characterization of Minor and Alternative Vildagliptin Metabolites (Contextual for Comprehensive Biotransformation)

While the formation of the carboxylic acid metabolite M20.7 is the primary metabolic pathway, several minor metabolites of vildagliptin have been identified. These alternative routes, including amide bond hydrolysis, glucuronidation, and oxidation, contribute to a comprehensive understanding of vildagliptin's biotransformation. nih.govresearchgate.net

Glucuronidation Products (e.g., M20.2)

Glucuronidation represents another minor pathway in the metabolism of vildagliptin. nih.govresearchgate.net This conjugation reaction leads to the formation of the N-glucuronide metabolite M20.2, also known as BQS867. medicines.org.ukdrugbank.comnih.gov This pathway, while not the primary route of elimination, is a recognized component of vildagliptin's biotransformation in humans. nih.govresearchgate.net

Oxidation Products (e.g., M20.9, M21.6)

Oxidation of the pyrrolidine (B122466) moiety of the vildagliptin molecule results in the formation of minor metabolites M20.9 and M21.6. drugbank.comnih.govresearchgate.net These oxidation products are part of the diverse metabolic pathways that, in conjunction with hydrolysis and glucuronidation, define the complete metabolic fate of vildagliptin. nih.gov The formation of these metabolites is not mediated by cytochrome P450 enzymes to a significant extent. nih.govdrugbank.com

Data on Vildagliptin Metabolites

| Metabolite ID | Formation Pathway | Description |

| M20.7 (LAY151) | Cyano Group Hydrolysis | Major, inactive carboxylic acid metabolite. Accounts for 57% of the dose. medicines.org.ukdrugbank.com |

| M15.3 | Amide Bond Hydrolysis | Minor metabolite. drugbank.comnih.govresearchgate.net |

| M20.2 (BQS867) | Glucuronidation | Minor N-glucuronide metabolite. medicines.org.ukdrugbank.comnih.gov |

| M20.9 | Oxidation | Minor metabolite formed by oxidation on the pyrrolidine moiety. drugbank.comnih.govresearchgate.net |

| M21.6 | Oxidation | Minor metabolite formed by oxidation on the pyrrolidine moiety. drugbank.comnih.govresearchgate.net |

Quantitative Aspects of Metabolite Systemic Exposure and Tissue Disposition

Contribution to Total Circulating Drug-Related Material

Following the oral administration of radiolabeled vildagliptin (B1682220), the carboxy acid metabolite M20.7 is the most abundant drug-related component circulating in plasma. In a study involving healthy male subjects who received a single 100-mg oral dose of [14C]vildagliptin, M20.7 accounted for the majority of the total plasma radioactivity. nih.gov

Specifically, the area under the curve (AUC) for M20.7 represented 55% of the total plasma radioactivity AUC. nih.gov In contrast, the unchanged parent drug, vildagliptin, accounted for 25.7% of the total plasma radioactivity AUC. nih.gov This demonstrates that systemic exposure to the M20.7 metabolite is more than double that of the parent compound. Metabolism is the primary pathway for vildagliptin elimination in humans, accounting for 69% of an administered dose, with the formation of M20.7 being the principal metabolic route, constituting 57% of the dose. geneesmiddeleninformatiebank.nl

| Compound | Contribution to Total Plasma Radioactivity AUC (%) |

|---|---|

| Vildagliptin carboxy acid metabolite (M20.7) | 55% |

| Vildagliptin (Unchanged) | 25.7% |

Relative Abundance Across Biological Fluids and Tissues

The excretion of vildagliptin and its metabolites occurs primarily through the kidneys. After a single oral dose of [14C]vildagliptin, approximately 85% of the dose was recovered in the urine, with the remainder (15%) found in the feces. geneesmiddeleninformatiebank.nlnih.gov

The carboxy acid metabolite M20.7 is the main component eliminated in the urine. While renal excretion of unchanged vildagliptin accounts for 23% of an oral dose, the majority of the drug is eliminated as metabolites. geneesmiddeleninformatiebank.nlnih.gov Unchanged vildagliptin accounts for 22.6% of the dose recovered in urine and 4.54% of the dose recovered in feces. nih.gov The extensive metabolism of vildagliptin to M20.7, followed by its renal excretion, underscores the kidney as the principal route of elimination for drug-related material.

| Excretion Route | Total Recovery (% of Dose) | Unchanged Vildagliptin (% of Dose) |

|---|---|---|

| Urine | ~85% | 22.6% - 23% |

| Feces | ~15% | 4.54% |

Plasma Protein Binding Characteristics of M20.7

The binding of a drug or its metabolites to plasma proteins can significantly influence their distribution and elimination. In contrast to many compounds, the this compound M20.7 exhibits negligible binding to plasma proteins. researchgate.net

Research indicates that the free drug fraction (fu) of M20.7 in plasma is 100%. researchgate.net This suggests that M20.7 circulates almost entirely in its unbound form, which is readily available for elimination, primarily through renal excretion. This characteristic is consistent with its efficient clearance when renal function is normal. For comparison, the parent compound, vildagliptin, shows low plasma protein binding at 9.3%. geneesmiddeleninformatiebank.nlnih.govresearchgate.net Further research has suggested that M20.7 is barely capable of covalent binding to proteins in humans. researchgate.net

| Compound | Plasma Protein Binding (%) | Free Fraction (fu) (%) |

|---|---|---|

| This compound (M20.7) | Negligible | 100% |

| Vildagliptin | 9.3% | 90.7% |

Interspecies Comparative Metabolism and Relevance for Preclinical Pharmacokinetic and Disposition Models

Distribution and Relative Abundance of M20.7 Across Mammalian Species (Rat, Dog, Rabbit, Monkey, Human)

Metabolite profiling in plasma and excreta has been conducted in mice, rats, rabbits, dogs, monkeys, and humans. tga.gov.au In humans, the primary circulating components after oral administration are unchanged vildagliptin (B1682220) and the carboxylic acid metabolite M20.7. researchgate.netnih.gov Specifically, M20.7 accounts for a significant portion of the total plasma radioactivity area under the curve (AUC). researchgate.netnih.gov

In rats and dogs, M20.7 is also a major circulating metabolite and the most predominant metabolite found in excreta. researchgate.netresearchgate.netnih.gov Studies in rats have identified M20.7 in plasma following oral administration. researchgate.netnih.gov In dogs, along with the parent compound, M20.7 is a major component in plasma. researchgate.netnih.gov

Table 1: Relative Abundance of Vildagliptin and its Metabolites in Plasma After Oral Administration

| Species | Vildagliptin (%) | M20.7 (%) | M15.3 (%) | M20.2 (%) |

| Human | 25.7 | 55 | - | - |

| Rat | - | 54 | - | - |

| Dog | - | 33 | - | - |

| Rabbit | - | - | Higher than humans | - |

| Monkey | - | - | - | Higher than humans |

While the formation of M20.7 is a common and major pathway, there are notable species-specific differences in the metabolic profiles of vildagliptin. In rabbits, a higher percentage of the N-amide hydrolysis product, M15.3, is observed in the plasma compared to humans. tga.gov.au In monkeys, the N-glucuronide, M20.2, is a more prominent metabolite than in other species. tga.gov.au In dogs, another major metabolite in addition to M20.7 is M15.3, which results from hydrolysis of the amide bond. researchgate.netnih.gov

Qualitative Similarities in Metabolic Pathways Across Species

Qualitatively, the metabolic pathways of vildagliptin show considerable similarity across the studied species. The primary routes of biotransformation include hydrolysis of the cyano group to form M20.7, and hydrolysis of the amide bond to yield M15.3. researchgate.netresearchgate.net Other minor pathways observed in humans and also detected in animal models include glucuronidation (forming M20.2) and oxidation on the pyrrolidine (B122466) moiety. drugbank.comresearchgate.net Importantly, the formation of the major metabolite, M20.7, is not mediated by cytochrome P450 (P450) enzymes. researchgate.netnih.gov All metabolites reported in human studies have also been identified in rats and dogs. mdpi.com

Appropriateness of Animal Models for Preclinical Metabolism and Disposition Studies Based on Species Similarities

The significant similarities in the metabolic pathways of vildagliptin between humans, rats, and dogs support the use of these species as appropriate animal models for preclinical metabolism and disposition studies. researchgate.net The fact that M20.7 is the major metabolite in both humans and these animal models is a key factor in this assessment. researchgate.netnih.gov The presence of all human metabolites in rats and dogs further strengthens their relevance. mdpi.com

Excretion Mechanisms and Renal Disposition of the Metabolite

Major Routes of Elimination for Vildagliptin (B1682220) Carboxy Acid Metabolite

The primary and major route of elimination for the vildagliptin carboxy acid metabolite (M20.7) is through renal excretion into the urine. researchgate.netbohrium.com Following the administration of vildagliptin, it is extensively metabolized, with the M20.7 metabolite becoming the most significant circulating component in the plasma, accounting for 55% of the total drug-related material based on the area under the curve (AUC). researchgate.netnih.govdrugbank.com

Studies tracking the excretion of radiolabelled vildagliptin have shown that the vast majority of the administered dose is recovered in the urine. nih.govdrugbank.comgeneesmiddeleninformatiebank.nl Specifically, within seven days, approximately 85.4% of a single oral dose is excreted in the urine, while a smaller portion is found in the feces. nih.govdrugbank.com The this compound is a key constituent of the portion eliminated via the kidneys. nih.govnih.gov

| Excretion Route | Percentage of Dose Recovered | Key Components |

|---|---|---|

| Urine | ~85.4% | Unchanged Vildagliptin (22.6%), this compound (M20.7), and other minor metabolites |

| Feces | ~15% | Unchanged Vildagliptin (4.54%) and metabolites |

| Compound | Percentage of Plasma Radioactivity AUC |

|---|---|

| This compound (M20.7) | 55% |

| Vildagliptin (Unchanged) | 25.7% |

Data sourced from studies on the absorption, metabolism, and excretion of vildagliptin in humans. researchgate.netnih.govdrugbank.com

Renal Elimination Mechanisms: Glomerular Filtration and Tubular Secretion

The renal elimination of the this compound occurs through two primary mechanisms: glomerular filtration and active tubular secretion. While the parent drug, vildagliptin, sees a moderate increase in plasma exposure in patients with renal impairment due to reduced glomerular filtration, the exposure to the M20.7 metabolite increases much more significantly. bohrium.comdocumentsdelivered.com This disproportionate accumulation strongly indicates that its elimination is not solely dependent on passive glomerular filtration and that active tubular secretion plays a crucial role. documentsdelivered.com The substantial increase in M20.7 levels in cases of renal impairment cannot be explained by a reduction in glomerular filtration rate alone, highlighting the importance of the active secretory pathway. bohrium.comdocumentsdelivered.com

Identification and Role of Drug Transporters in Metabolite Excretion (e.g., Organic Anion Transporter 3 (OAT3) as a Substrate)

Research has identified that the active tubular secretion of the this compound is mediated by specific drug transporters in the kidney. bohrium.comdocumentsdelivered.com In vitro studies have confirmed that M20.7 is a substrate for the Organic Anion Transporter 3 (OAT3), a key transporter located on the basolateral membrane of renal proximal tubule cells that is involved in the secretion of a wide array of substances. bohrium.comdocumentsdelivered.comnih.gov

The clinical significance of this transport mechanism becomes particularly evident in patients with chronic renal failure. In these individuals, uremic toxins accumulate in the blood and have been shown to inhibit the function of OAT3. bohrium.comdocumentsdelivered.com This inhibition blocks the active secretion of the M20.7 metabolite from the blood into the kidney tubules, leading to its marked accumulation in the plasma. documentsdelivered.com Studies have demonstrated that specific uremic toxins, such as 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), hippuric acid (HA), and indoxyl sulfate (B86663) (IS), inhibit the uptake of M20.7 by OAT3. documentsdelivered.com The inhibition of OAT3-mediated transport is therefore a primary factor for the significantly elevated plasma levels of the this compound observed in patients with severe renal impairment. bohrium.comdocumentsdelivered.com

| Uremic Toxin | IC50 Value (μM) |

|---|---|

| 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) | 5.75 |

| Hippuric Acid (HA) | 29.0 |

| Indoxyl Sulfate (IS) | 69.5 |

IC50 values represent the concentration of the uremic toxin required to inhibit 50% of the OAT3-mediated uptake of the this compound in vitro. documentsdelivered.com

Influence of Physiological and Pathological Conditions on Metabolite Pharmacokinetics

Impact of Renal Impairment on M20.7 Systemic Exposure and Clearance

Renal impairment leads to a substantial increase in the systemic exposure of M20.7. As the severity of renal dysfunction progresses, the area under the plasma concentration-time curve (AUC) of M20.7 increases to a much greater extent than that of the parent compound, vildagliptin (B1682220). researchgate.net

In individuals with mild, moderate, and severe renal impairment, as well as those with end-stage renal disease (ESRD), the exposure to M20.7 is significantly elevated compared to subjects with normal renal function. nih.gov Specifically, the AUC of M20.7 was found to be 1.6-fold, 2.4-fold, 5.4-fold, and 6.7-fold higher in subjects with mild, moderate, and severe renal impairment, and in those with ESRD, respectively, when compared to healthy individuals. nih.gov This indicates that the clearance of M20.7 is heavily dependent on renal function.

A study involving 5/6 nephrectomized (5/6 Nx) rats, a model simulating chronic renal failure, demonstrated a 7.51-fold increase in the plasma levels of M20.7, which is comparable to the findings in patients with severe renal impairment. documentsdelivered.comnih.gov While the metabolism of vildagliptin to M20.7 showed a limited increase in these models, this was not sufficient to account for the substantial rise in plasma exposure of the metabolite. researchgate.net

| Degree of Renal Impairment | Fold Increase in M20.7 AUC Compared to Healthy Subjects |

|---|---|

| Mild | 1.6 |

| Moderate | 2.4 |

| Severe | 5.4 |

| End-Stage Renal Disease (ESRD) | 6.7 |

Mechanistic Insights into Metabolite Accumulation in Renal Dysfunction

The disproportionate accumulation of M20.7 in patients with renal impairment is not solely due to reduced glomerular filtration. documentsdelivered.comnih.gov Mechanistic studies have pointed towards the inhibition of active tubular secretion as a key factor.

In vitro studies have identified M20.7 as a substrate for the organic anion transporter 3 (OAT3), which is involved in its renal excretion. documentsdelivered.comnih.govbohrium.com In chronic renal failure, there is an accumulation of uremic toxins in the plasma. documentsdelivered.comnih.gov Several of these uremic toxins, including 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), hippuric acid, and indoxyl sulfate (B86663), have been shown to inhibit the uptake of M20.7 by OAT3. documentsdelivered.comnih.gov

The inhibition of M20.7 uptake by these uremic toxins occurs at concentrations significantly lower than those found in patients with chronic renal failure and follows a mixed inhibition pattern. documentsdelivered.comnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a transporter by half, were determined to be 5.75 µM for CMPF, 29.0 µM for hippuric acid, and 69.5 µM for indoxyl sulfate. documentsdelivered.comnih.gov This inhibition of OAT3-mediated secretion of M20.7 by uremic toxins is a major contributor to the substantial increase in its plasma exposure observed in renal impairment. documentsdelivered.comnih.govbohrium.com

| Uremic Toxin | IC50 (µM) |

|---|---|

| 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) | 5.75 |

| Hippuric Acid | 29.0 |

| Indoxyl Sulfate | 69.5 |

The impact of renal impairment on the pharmacokinetics of vildagliptin and its metabolite M20.7 is notably different. While the plasma exposure of vildagliptin does increase with worsening renal function, the magnitude of this increase is considerably less than that observed for M20.7. researchgate.net

For instance, in patients with mild, moderate, and severe renal impairment, the mean AUC of vildagliptin increased by approximately 40%, 71%, and 100%, respectively. nih.gov In contrast, as mentioned earlier, the AUC for M20.7 increased by 1.6 to 6.7 times across varying degrees of renal impairment. researchgate.net This disparity is attributed to their different clearance mechanisms. Vildagliptin, being highly permeable, experiences a modest increase in plasma exposure primarily due to reduced glomerular filtration. documentsdelivered.comnih.gov On the other hand, the substantial accumulation of M20.7 is a consequence of both reduced glomerular filtration and the inhibition of its active tubular secretion via OAT3 by uremic toxins. documentsdelivered.comnih.gov

Influence of Hepatic Function on Metabolite Disposition

In contrast to the profound effects of renal impairment, hepatic dysfunction has a less significant impact on the pharmacokinetics of vildagliptin and its carboxy acid metabolite. nih.gov Studies conducted in patients with mild, moderate, and severe hepatic impairment have shown that there are no clinically relevant alterations in the exposure to vildagliptin. nih.govnih.gov

Across the different hepatic impairment groups, the AUC and maximum plasma concentration (Cmax) of M20.7 (referred to as LAY151 in some studies) were reported to increase by 29-84% and 24-63%, respectively, when compared to healthy subjects. nih.govresearchgate.net Despite these increases, the changes in exposure to both vildagliptin and its metabolite were not consistently correlated with the severity of hepatic impairment. researchgate.net Therefore, hepatic impairment does not appear to significantly influence the disposition of vildagliptin carboxy acid metabolite. nih.gov

| Compound Name |

|---|

| Vildagliptin |

| This compound (M20.7, LAY151) |

| 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) |

| Hippuric Acid |

| Indoxyl Sulfate |

Pharmacological and Biological Significance of the Metabolite

Evaluation of Dipeptidyl Peptidyl-4 (DPP-4) Inhibitory Activity

Predominant Finding: Pharmacological Inactivity or Negligible Effects on DPP-4 Activity

The primary route of vildagliptin's elimination in humans is its conversion to the M20.7 metabolite. nih.gov Extensive research has consistently shown that this major metabolite is pharmacologically inactive. nih.gov The hydrolysis of the cyano moiety on vildagliptin (B1682220) to a carboxylic acid group renders the resulting M20.7 molecule unable to effectively inhibit the DPP-4 enzyme. nih.gov

Interestingly, studies have revealed that the DPP-4 enzyme itself is significantly involved in the metabolism of vildagliptin to M20.7. nih.govnih.gov The rate of M20.7 formation in human liver samples shows a significant positive correlation with DPP-4 activity. nih.gov Furthermore, the formation of M20.7 can be inhibited by other DPP-4 inhibitors, such as sitagliptin (B1680988), confirming that vildagliptin is a substrate for its own target enzyme. nih.govnih.gov This process, where the therapeutic target is also a primary metabolizing enzyme, is a key feature of vildagliptin's pharmacokinetics.

Summary of M20.7 Formation and Activity

| Finding | Description | Source |

|---|---|---|

| Pharmacological Activity | Considered pharmacologically inactive against the DPP-4 enzyme. | nih.gov |

| Formation Pathway | Major metabolite formed via hydrolysis of the cyano group of vildagliptin. | researchgate.netnih.gov |

| Metabolizing Enzyme | DPP-4 itself greatly contributes to the hydrolysis of vildagliptin to M20.7. | nih.govnih.gov |

| Plasma Abundance | Accounts for approximately 55% of total vildagliptin-related material in human plasma, compared to 25.7% for the parent drug. | researchgate.net |

Reports of Residual Inhibitory Potency (e.g., IC50 in Caco-2 cells)

While the consensus is that M20.7 is inactive, the broader topic of DPP-4 inhibition potency is often discussed in terms of the concentration required to achieve 50% inhibition (IC50). For the parent compound, vildagliptin, the IC50 for DPP-4 inhibition is a potent 4.5 nmol/L in patients with type 2 diabetes. nih.gov However, specific reports detailing a residual inhibitory potency or an IC50 value for the M20.7 metabolite are not found in major clinical pharmacokinetic studies; the data consistently points towards its inactive nature. nih.gov

Implications of Metabolite's Pharmacological Profile for Vildagliptin's Therapeutic Action

The pharmacological inactivity of the M20.7 metabolite has direct implications for the therapeutic action of vildagliptin. Since M20.7 does not contribute to DPP-4 inhibition, the clinical efficacy of the drug is entirely dependent on the plasma concentration and pharmacokinetic profile of the parent vildagliptin molecule. nih.gov The conversion to M20.7 represents a pathway of metabolic inactivation and clearance. researchgate.netresearchgate.net

This characteristic distinguishes vildagliptin from drugs that are converted into active metabolites. The duration and intensity of DPP-4 inhibition are therefore governed by the absorption, distribution, and eventual metabolism of vildagliptin into its inactive carboxylic acid form. researchgate.netnih.gov

Research into Other Potential Biological Interactions or Effects of the Metabolite

Induction of S100A8 and S100A9 Gene Expression in Human Cell Lines

Beyond its lack of DPP-4 activity, research has uncovered other biological interactions of the M20.7 metabolite. Studies have shown that both vildagliptin and M20.7 can induce the messenger RNA (mRNA) expression of the pro-inflammatory proteins S100A8 and S100A9. nih.govresearchgate.net This effect has been observed in human cell lines, including HepG2 (hepatoma) and HL-60 (leukemia) cells. nih.govresearchgate.net S100A8 and S100A9 often form a heterodimer complex (S100A8/A9 or calprotectin) that acts as a danger-associated molecular pattern (DAMP), which can modulate inflammatory responses. researchgate.net It is proposed that the induction of these genes by both the parent drug and its main metabolite may lead to the release of the S100A8/A9 complex from immune cells like neutrophils and monocytes, potentially contributing to inflammatory processes in tissues such as the liver. nih.govresearchgate.net

Effect of Vildagliptin Metabolite M20.7 on Gene Expression

| Gene Target | Cell Line | Observed Effect | Source |

|---|---|---|---|

| S100A8 | HepG2, HL-60 | Induction of mRNA expression. | nih.govresearchgate.net |

| S100A9 | HepG2, HL-60 | Induction of mRNA expression. | nih.govresearchgate.netresearchgate.net |

| TNF-α | HL-60 | Induction of mRNA expression. | nih.gov |

Conflicting Data on Cytochrome P450 Enzyme Activity Inhibition

The role of the vildagliptin carboxy acid metabolite in relation to the cytochrome P450 (CYP450) enzyme system is a subject of conflicting information. The vast majority of primary scientific literature and clinical pharmacokinetic studies conclude that vildagliptin's metabolism is not significantly mediated by CYP450 enzymes (less than 1.6% of the dose). researchgate.netnih.govnih.gov These studies also indicate that the parent drug, vildagliptin, is not an inhibitor of CYP450 enzymes, which suggests a low potential for drug-drug interactions through this pathway. researchgate.netnih.govresearchgate.net

Conflicting Reports on CYP450 Inhibition

| Source Type | Reported Finding | Reference |

|---|---|---|

| Primary Research / Clinical Reviews | Vildagliptin and its metabolism are not significantly involved with or inhibitory to CYP450 enzymes. | researchgate.netnih.govnih.govresearchgate.net |

| Secondary Sources (e.g., some commercial datasheets) | This compound (M20.7) is a potent inhibitor of P450 enzyme activity. | medchemexpress.com |

Analytical Methodologies for Metabolite Profiling, Identification, and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Quantification in Biological Fluids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of vildagliptin (B1682220) and its carboxy acid metabolite in biological matrices such as plasma. bohrium.comsciensage.info These methods are essential for detailed pharmacokinetic studies. nifdc.org.cn

A common approach involves protein precipitation to extract the analyte and an internal standard from the plasma sample. sciensage.infonifdc.org.cn Chromatographic separation is then achieved using a C18 column. nifdc.org.cnjmpas.com Detection by the mass spectrometer is typically performed in positive ion mode using multiple reaction monitoring (MRM). nifdc.org.cnjmpas.comjmpas.com For vildagliptin, a characteristic MRM transition is from m/z 304.3 to m/z 154.2. nifdc.org.cn

Validated LC-MS/MS methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported as low as 1.11 ng/mL for vildagliptin in human plasma. nifdc.org.cn These methods exhibit excellent linearity over a range of concentrations and have proven to be precise and accurate, making them reliable for bioanalytical applications. sciensage.infonifdc.org.cn

| Parameter | Method Details | Reference |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nifdc.org.cn |

| Sample Preparation | Protein precipitation with acetonitrile | nifdc.org.cn |

| Chromatography | Hypurity C18 column (150 mm × 2.1 mm, 5 μm) | nifdc.org.cn |

| Mobile Phase | Gradient elution with methanol (B129727) and 5 mmol·L-1 ammonium (B1175870) formate | nifdc.org.cn |

| Ionization Mode | Positive electrospray ionization (ESI+) | nifdc.org.cn |

| Detection | Multiple Reaction Monitoring (MRM) | nifdc.org.cn |

| Linear Range | 1.11 to 534.0 ng·mL-1 (for vildagliptin) | nifdc.org.cn |

| LLOQ | 1.11 ng·mL-1 (for vildagliptin) | nifdc.org.cn |

Application of Radiolabeled ([14C]) Vildagliptin in Mass Balance and Disposition Studies

Mass balance studies using radiolabeled compounds are fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Studies involving a single oral dose of [14C]vildagliptin in healthy male subjects have been crucial for elucidating the fate of the drug and its metabolites. nih.govresearchgate.net

Following administration, vildagliptin is rapidly absorbed. nih.govresearchgate.net Analysis of plasma radioactivity reveals that unchanged vildagliptin and the carboxy acid metabolite M20.7 are the two major circulating components. nih.govresearchgate.net M20.7 is the most abundant component, accounting for 55% of the total plasma radioactivity area under the curve (AUC), while the parent drug accounts for 25.7%. nih.govresearchgate.net

These studies show that vildagliptin is extensively metabolized before excretion. nih.gov The total recovery of the radioactive dose is typically achieved within 7 days, with the majority (around 85%) excreted in the urine and the remainder in the feces. nih.govresearchgate.net The primary route of elimination for vildagliptin is through metabolism, with the formation of M20.7 via cyano group hydrolysis being the principal pathway. nih.govresearchgate.net This hydrolysis is not mediated by cytochrome P450 (P450) enzymes. nih.gov

| Parameter | Finding | Reference |

| Study Design | Single oral 100-mg dose of [14C]vildagliptin in healthy male subjects | nih.gov |

| Absorption | Rapid, with peak plasma concentrations at 1.1 h post-dose | nih.govresearchgate.net |

| Major Circulating Components (% of total plasma radioactivity AUC) | Vildagliptin: 25.7%, M20.7 Metabolite: 55% | nih.govresearchgate.net |

| Total Dose Recovery | Complete within 7 days | nih.govresearchgate.net |

| Excretion Routes (% of total dose) | Urine: 85.4%, Feces: Remainder | nih.govresearchgate.net |

| Major Metabolite Formation | M20.7 via cyano group hydrolysis (non-P450 mediated) | nih.gov |

In Vitro Experimental Systems for Metabolic Studies

In vitro studies using subcellular fractions are essential for identifying the enzymes and tissues involved in drug metabolism. In the case of vildagliptin, studies with liver microsomes from mice, rats, and humans have shown higher rates of M20.7 formation compared to liver cytosol fractions. nih.gov This indicates that the enzyme responsible for the hydrolysis of vildagliptin to M20.7 is membrane-bound. nih.gov The metabolism of vildagliptin is not significantly dependent on cytochrome P450 enzymes, which minimizes the potential for drug-drug interactions. nih.govnih.gov

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, have been instrumental in confirming the metabolic pathway of vildagliptin. Studies using mouse, rat, and human liver S9 fractions demonstrated that the formation of the M20.7 metabolite was significantly inhibited by sitagliptin (B1680988), a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.gov This finding, along with a significant positive correlation between the rate of M20.7 formation and DPP-4 activity in liver samples, strongly indicates that DPP-4 is heavily involved in the hydrolysis of vildagliptin in the liver. nih.gov

To further confirm the role of specific enzymes, cell-based systems expressing a particular human enzyme are used. Researchers established stable expression systems of human DPP-4 in human embryonic kidney 293 (HEK293) cells. nih.gov The rate of M20.7 formation was significantly higher in HEK293 cells expressing human DPP-4 compared to control cells that did not express the enzyme. nih.gov This provides direct evidence for the significant contribution of the DPP-4 enzyme to the hydrolysis of vildagliptin to its major carboxylic acid metabolite. nih.govnih.gov

In Vivo Animal Models for Pharmacokinetic and Metabolism Research

In vivo animal models, including rats and dogs, are vital for preclinical evaluation of a drug's pharmacokinetics and metabolism. nih.govresearchgate.net Following oral or intravenous administration in these species, vildagliptin is rapidly absorbed. nih.govresearchgate.net

Similar to humans, the major circulating components in the plasma of rats and dogs are the parent compound and the carboxylic acid metabolite M20.7. nih.govresearchgate.net M20.7 is the most predominant metabolite found in both plasma and excreta in both rats and dogs. nih.govresearchgate.net This highlights that the formation of M20.7 is a major metabolic pathway across different species. nih.gov

Studies in 5/6 nephrectomized (5/6 Nx) rats, a model for chronic renal failure, have been used to investigate the impact of kidney impairment on the pharmacokinetics of vildagliptin and M20.7. bohrium.comnih.gov In these rats, plasma levels of vildagliptin increased moderately, whereas the exposure to M20.7 increased substantially (by 7.51 times), a finding similar to observations in human patients with severe renal impairment. nih.gov Further investigation revealed that M20.7 is a substrate for the organic anion transporter 3 (OAT3), and its renal excretion can be blocked by uremic toxins that accumulate in patients with chronic renal failure, explaining the significant increase in its plasma exposure. bohrium.comnih.gov

| Animal Model | Key Findings Related to M20.7 | Reference |

| Rat | M20.7 is a major circulating component and the most predominant metabolite in excreta. | nih.govresearchgate.net |

| Dog | M20.7 is a major circulating component and the most predominant metabolite in excreta. | nih.govresearchgate.net |

| 5/6 Nephrectomized Rat (Renal Impairment Model) | Plasma exposure of M20.7 increased by 7.51 times compared to control rats. M20.7 is a substrate for the OAT3 transporter, and its excretion is inhibited by uremic toxins. | nih.gov |

Laboratory Synthesis Methods for Reference Standard Preparation (Chemical and Enzymatic Hydrolysis)

The preparation of an authenticated reference standard for Vildagliptin carboxy acid metabolite, also known as M20.7 or LAY151, is crucial for its accurate identification and quantification in various analytical methodologies. Laboratory synthesis of this standard is primarily achieved through the hydrolysis of the cyano group of the parent drug, Vildagliptin. This conversion can be accomplished using either chemical or enzymatic methods.

Chemical Hydrolysis

Chemical hydrolysis, particularly alkaline hydrolysis, offers a direct method for converting Vildagliptin into its carboxy acid metabolite. This process involves the treatment of Vildagliptin with a basic solution, which facilitates the transformation of the nitrile functional group into a carboxylic acid.

Forced degradation studies and chemical synthesis reports have outlined several conditions effective for this transformation. The reaction can be manipulated by altering the base concentration, temperature, and reaction time to achieve optimal conversion and yield. In alkaline conditions, Vildagliptin can be fully converted to the amide and subsequently to the sodium salt of the carboxylic acid. nih.gov For instance, treatment with a 0.01 M sodium hydroxide (B78521) solution for as little as 5 minutes at room temperature has been reported to be effective. nih.gov

More detailed synthetic procedures have also been documented. One method involves heating Vildagliptin in a solution of potassium hydroxide at a controlled temperature to yield the desired metabolite. Another approach utilizes a mixture of an organic solvent like methanol with an aqueous sodium hydroxide solution. google.com

The following table summarizes various reported conditions for the alkaline hydrolysis of Vildagliptin:

| Reagent | Solvent | Temperature | Duration | Outcome | Reference |

| 0.01 M Sodium Hydroxide | Aqueous | Room Temperature | 5 minutes | Complete conversion to the carboxylic acid sodium salt | nih.gov |

| 0.01 M Potassium Hydroxide | Aqueous | 50°C | ~20 hours | Formation of alkaline hydrolysis products, including the carboxylic acid | google.com |

| Aqueous Sodium Hydroxide | Methanol | 50°C | ~5 hours | Formation of alkaline hydrolysis products, including the carboxylic acid | google.com |

| 0.1 N Sodium Hydroxide | Aqueous | 70°C | 1 hour | Significant degradation of Vildagliptin, leading to metabolite formation | impactfactor.org |

| 1 M Sodium Hydroxide | Aqueous | 23°C | 240 minutes | 84.33% degradation of Vildagliptin | nih.gov |

This table is generated based on data from multiple sources detailing forced degradation and synthesis experiments.

Following the hydrolysis reaction, standard laboratory procedures such as neutralization, extraction with an organic solvent, and purification via techniques like column chromatography are employed to isolate the this compound. google.com

Enzymatic Hydrolysis

An alternative to chemical synthesis is the use of enzymatic methods, which mimic the metabolic pathway observed in vivo. In humans, the primary route of Vildagliptin metabolism is the hydrolysis of the cyano group to the carboxylic acid metabolite (M20.7). researchgate.net This reaction is not mediated by cytochrome P450 enzymes but is largely attributed to the action of dipeptidyl peptidase-4 (DPP-4), the same enzyme that Vildagliptin targets. nih.gov

Laboratory-scale enzymatic synthesis can be performed using biological matrices that are rich in DPP-4. Studies have successfully demonstrated this conversion using liver preparations.

Key findings from enzymatic hydrolysis studies include:

Enzyme Source: Dipeptidyl peptidase-4 (DPP-4) has been identified as the key enzyme responsible for the hydrolysis of Vildagliptin to its M20.7 metabolite. nih.gov

Biological Matrix: Human liver S9 fractions and liver microsomes have been effectively used as the source of DPP-4 for in vitro synthesis. The rate of M20.7 formation is significantly higher in liver microsomes compared to liver cytosol. nih.gov

Cell-Based Systems: Cell lines that express DPP-4, such as the human leukemia cell line HL-60, can also be utilized to produce the metabolite. When Vildagliptin is introduced into the culture medium of these cells, it is metabolized to M20.7 over time. nih.gov

Inhibition: The formation of the M20.7 metabolite in these enzymatic systems can be significantly inhibited by the presence of other selective DPP-4 inhibitors, such as sitagliptin, confirming the specific role of the enzyme in the hydrolysis process. nih.govnih.gov

The following table outlines the results from an experiment demonstrating the enzymatic formation of M20.7 in an HL-60 cell culture over 48 hours.

| Time (hours) | M20.7 Concentration (nM) in Vildagliptin-treated cells | M20.7 Concentration (nM) in Vildagliptin + Sitagliptin-treated cells | Reference |

| 6 | 5.0 ± 0.5 | 3.1 ± 0.1 | nih.gov |

| 12 | 7.6 ± 0.1 | 3.9 ± 0.5 | nih.gov |

| 24 | 21.0 ± 1.0 | 7.1 ± 0.3 | nih.gov |

| 36 | 33.0 ± 2.4 | 8.7 ± 0.2 | nih.gov |

| 48 | 44.0 ± 3.6 | 10.0 ± 1.2 | nih.gov |

This table is based on data from a study investigating the metabolism of Vildagliptin in a cell culture model.

This biocatalytic approach offers a high degree of specificity for the synthesis of the metabolite. The product can then be isolated and purified from the reaction mixture to serve as a reference standard.

Computational and Physiologically Based Pharmacokinetic Pbpk Modeling of Metabolite Disposition

Development and Validation of PBPK Models Integrating Metabolite Pharmacokinetics

The development of a comprehensive PBPK model for vildagliptin (B1682220) disposition inherently requires the integration of the pharmacokinetic profile of its primary metabolite, M20.7. nih.gov M20.7 is formed through the hydrolysis of the cyano group of vildagliptin, a pathway not mediated by cytochrome P450 (P450) enzymes. researchgate.net It is the major circulating component in plasma after vildagliptin administration, accounting for a significant portion of the total drug-related material. researchgate.net

PBPK models for vildagliptin and M20.7 are constructed using specialized software platforms like PK-Sim® and GastroPlus™. nih.govnih.gov The process involves creating a whole-body model that includes various organs and tissues interconnected by blood flow. Key steps in model development and validation include:

Data Collection: A thorough review of literature is conducted to gather essential input parameters for both the parent drug and the metabolite. This includes physicochemical properties, in vitro metabolism data, and clinical pharmacokinetic data from studies in healthy volunteers. researchgate.net

Model Building: The model structure is defined to represent the physiological and biochemical processes governing the fate of vildagliptin and M20.7. This includes modeling vildagliptin's absorption, its conversion to M20.7, and the subsequent distribution and elimination of both compounds. researchgate.netnih.gov

Validation in Healthy Subjects: The initial model is validated by comparing its predictions against observed clinical data from healthy individuals. nih.gov Simulations of intravenous and oral administration are performed, and the predicted plasma concentration-time profiles are compared with actual measurements. The robustness of the model is assessed by ensuring that predicted pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the curve (AUC), fall within a predefined error margin (e.g., 2-fold) of the observed values. researchgate.netnih.gov

The table below summarizes the validation of a PBPK model in healthy subjects, demonstrating a close match between predicted and observed values for the parent drug, which is essential for accurately modeling the formation of the metabolite.

| Parameter | Route | Observed Value (Healthy Volunteers) | Predicted Value (Simulation) |

| Cmax (ng/mL) | Oral | 486 | 446 |

| Clearance (CL) AFE * | Oral | - | 1.238 |

AFE: Average Fold Error. An AFE value within a 2-fold range indicates the model accurately depicts the ADME processes. nih.gov

Predictive Capabilities for M20.7 Pharmacokinetics in Special Populations (e.g., Renal Impairment)

A primary application of PBPK models for vildagliptin and M20.7 is to predict their pharmacokinetics in special populations where clinical studies may be limited. mdpi.com Renal impairment is a condition of particular importance for M20.7, as the kidneys are the primary route of its elimination. nih.gov

Validated PBPK models can be adapted to simulate disease states by modifying key physiological parameters. For chronic kidney disease (CKD), this involves adjusting parameters such as glomerular filtration rate (GFR) to reflect the degree of renal impairment. nih.govnih.gov These models have successfully depicted the variations in the pharmacokinetics of vildagliptin in patients with CKD. researchgate.netnih.gov

The predictive power of these models is especially crucial for M20.7, whose exposure increases far more dramatically than the parent drug in patients with renal dysfunction. bohrium.com Mechanistic studies in preclinical models simulating chronic renal failure have provided critical insights that inform and are explained by PBPK models. researchgate.net

The following table illustrates the differential impact of severe renal impairment on the plasma exposure of vildagliptin versus its metabolite M20.7, as observed in a preclinical study designed to mimic the human condition.

| Compound | Population | Fold-Increase in Plasma Exposure (AUC) vs. Normal Function |

| Vildagliptin | Severe Renal Impairment | ~1.5x |

| Vildagliptin (M20.7) | Severe Renal Impairment | ~7.5x |

Data derived from a 5/6 nephrectomized rat model, which shows similar changes to those observed in patients with severe renal impairment. researchgate.net

PBPK models can mechanistically explain this disproportionate increase. The models incorporate data showing that M20.7 is a substrate for renal transporters like Organic Anion Transporter 3 (OAT3). bohrium.com In renal failure, accumulated uremic toxins can inhibit OAT3 activity, blocking the active secretion of M20.7 from the blood into the urine. bohrium.com This inhibition of renal clearance, coupled with reduced glomerular filtration, leads to a significant accumulation of the metabolite in the plasma, a phenomenon that PBPK simulations can accurately predict. nih.govbohrium.com

Integration of In Vitro Metabolite Data for In Silico Simulations

The foundation of a robust and predictive PBPK model lies in its use of high-quality in vitro data to define key parameters, a process known as in vitro-in vivo extrapolation (IVIVE). mdpi.comnih.gov For the vildagliptin carboxy acid metabolite, several types of in vitro data are crucial for building the in silico model:

Metabolism and Formation: In vitro studies using liver homogenates or other enzyme systems can quantify the rate of vildagliptin's conversion to M20.7. This metabolic clearance data is used to model the formation rate of the metabolite within the liver compartment of the PBPK model. bohrium.com

Transporter Kinetics: As renal excretion is a critical pathway for M20.7, in vitro studies are essential to identify the transporters involved. bohrium.com Cell lines genetically engineered to overexpress specific human transporters (e.g., OAT3) are used to confirm if M20.7 is a substrate. bohrium.com These systems can also determine kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which quantify the transporter's affinity and capacity for M20.7. This data is then integrated into the mechanistic kidney model component of the PBPK framework to simulate active tubular secretion. mdpi.com

Plasma Protein Binding: The unbound fraction of M20.7 in plasma is what is available for transport and filtration. In vitro equilibrium dialysis studies are used to determine the extent of plasma protein binding, and this fraction is used as an input parameter in the PBPK model.

By integrating these varied in vitro data points, PBPK models can mechanistically simulate the disposition of M20.7 without relying solely on in vivo data. rivm.nl This approach allows for the prediction of pharmacokinetics across different physiological conditions, such as renal impairment, and reduces the need for extensive clinical trials in all possible scenarios. researchgate.netnih.gov

Future Research Avenues and Unanswered Questions Regarding Vildagliptin Carboxy Acid Metabolite

Comprehensive Identification of All Enzymes Contributing to Vildagliptin (B1682220) Hydrolysis Beyond DPP-4

Vildagliptin undergoes extensive metabolism, with the primary route being hydrolysis to its carboxylic acid metabolite. researchgate.net While it is known that the DPP-4 enzyme itself contributes to a smaller portion of this conversion, the liver is recognized as a major site of hydrolysis. nih.gov However, the specific enzymes within the liver and other tissues responsible for the bulk of this metabolic transformation have not been fully identified. The hydrolysis is not mediated by cytochrome P450 enzymes, which points towards the involvement of other hydrolytic enzymes, such as carboxylesterases. researchgate.net

Future research should focus on:

Enzyme Phenotyping: Utilizing human liver microsomes, S9 fractions, and specific recombinant human enzymes to pinpoint the key players in vildagliptin hydrolysis.

Tissue-Specific Contributions: Investigating the hydrolytic activity in various human tissues (e.g., kidney, intestine, plasma) to understand their relative contributions to the formation of the carboxy acid metabolite.

Genetic Polymorphism Impact: Assessing how genetic variations in identified hydrolytic enzymes might influence the rate of metabolite formation, potentially affecting vildagliptin's pharmacokinetic profile in different individuals.

A clear identification of these enzymes would provide a more granular understanding of vildagliptin's disposition and its potential for variability in metabolism across different populations.

Further Characterization of Minor Metabolic Pathways and Their Physiological Impact

Beyond the main hydrolysis pathway, vildagliptin is metabolized to a lesser extent through several other routes. These minor pathways include amide bond hydrolysis (forming metabolite M15.3), glucuronidation (M20.2), and oxidation on the pyrrolidine (B122466) moiety (M20.9 and M21.6). researchgate.net While these metabolites have been identified, their physiological and clinical significance is largely unexplored.

Key unanswered questions include:

Do any of these minor metabolites possess pharmacological or toxicological activity?

Could the activity of these minor pathways be altered in specific disease states (e.g., liver disease) or by co-administered drugs, shifting the metabolic profile of vildagliptin?

Characterizing these pathways is essential for a comprehensive risk assessment and for understanding the full spectrum of vildagliptin's biotransformation.

| Metabolic Pathway | Resulting Metabolite | Description |

| Cyano Group Hydrolysis (Major) | M20.7 (Carboxy acid metabolite) | Primary route of metabolism, not P450-mediated. researchgate.net |

| Amide Bond Hydrolysis (Minor) | M15.3 | Results from the cleavage of the amide bond. researchgate.net |

| Glucuronidation (Minor) | M20.2 | Involves the conjugation with glucuronic acid. researchgate.net |

| Oxidation (Minor) | M20.9 and M21.6 | Occurs on the pyrrolidine moiety of the parent drug. researchgate.net |

In-depth Investigation into Metabolite-Specific Drug Transporter Interactions Beyond OAT3

The renal excretion of the vildagliptin carboxy acid metabolite is a critical step in its elimination. Research has identified that this metabolite is a substrate for the organic anion transporter 3 (OAT3), which facilitates its uptake into renal cells for excretion. researchgate.netbohrium.com Studies have shown that it is not a substrate for OAT1 or the organic cation transporter 2 (OCT2). researchgate.net However, the full landscape of transporter interactions has not been exhaustively mapped. Transporters play a crucial role in drug disposition and can be sites of significant drug-drug interactions. nih.govsemanticscholar.org

Future investigations should aim to:

Screen a comprehensive panel of clinically relevant uptake and efflux transporters (e.g., other OATs, OATPs, MATEs, P-gp, BCRP) to identify any additional proteins involved in the metabolite's disposition.

Determine the kinetic parameters (K_m, V_max) for any newly identified interactions to assess their clinical relevance.

Evaluate the potential for competitive inhibition of these transporters by the metabolite, which could affect the clearance of other co-administered drugs.

A thorough understanding of all transporter interactions is vital for predicting and preventing potential drug-drug interactions involving the this compound.

Advanced Mechanistic Studies on Metabolite Accumulation in Various Disease States and Co-morbidities

A significant increase in the plasma exposure of the this compound has been observed in patients with renal impairment, with the increase being substantially greater for the metabolite than for the parent drug. bohrium.comresearchgate.net This accumulation is linked to the inhibition of OAT3-mediated uptake by uremic toxins that build up in patients with chronic renal failure. researchgate.netbohrium.com While the mechanism in renal disease is partially understood, the impact of other conditions is less clear.

Areas for advanced study include:

Hepatic Impairment: Quantifying the effect of varying degrees of liver dysfunction on the formation and subsequent clearance of the metabolite.

Heart Failure: Investigating how altered hemodynamics and renal blood flow in heart failure patients might affect metabolite clearance and lead to accumulation.

Inflammatory States: Exploring whether systemic inflammation, which can downregulate drug transporter expression, impacts the elimination of the carboxy acid metabolite.

Mechanistic studies, potentially using physiologically based pharmacokinetic (PBPK) modeling, could help simulate the effects of these comorbidities and predict the extent of metabolite accumulation, guiding clinical practice in complex patient populations. researchgate.net

Development of Novel Analytical Approaches for High-Throughput Metabolite Profiling

Current analytical methods for quantifying vildagliptin and its metabolites, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are robust and sensitive. nih.govresearchgate.netjchr.org These techniques are suitable for detailed pharmacokinetic studies but can be time-consuming and labor-intensive for large-scale clinical or epidemiological research.

Future development should focus on:

High-Throughput Assays: Creating faster and more automated analytical methods, possibly using dried blood spot sampling, to facilitate large-scale population pharmacokinetic studies.

Metabolomics Platforms: Applying untargeted or semi-targeted metabolomics approaches to simultaneously profile vildagliptin, its known metabolites, and potentially discover new, previously unidentified metabolites in patient samples.

Advanced Detection Techniques: Exploring the utility of techniques like high-resolution mass spectrometry to improve the structural elucidation of novel or trace-level metabolites without the need for synthetic standards. researchgate.net

Such advancements would enable more efficient monitoring and a deeper exploration of metabolic profiles across diverse patient groups.

| Analytical Technique | Application for Vildagliptin/Metabolite Analysis | Key Features |

| HPLC | Widely used for the assay of vildagliptin and its impurities/metabolites. nih.gov | Dominantly reverse-phase HPLC; provides good separation. nih.gov |

| UPLC | Offers enhanced separation efficiency, shorter analysis time, and increased resolution compared to HPLC. researchgate.netjchr.org | A newer category of separation technology. jchr.org |

| LC-MS/MS | A powerful technique combining liquid chromatography with sensitive and selective mass spectrometry. jchr.org | High sensitivity and selectivity, suitable for complex biological matrices. jchr.org |

Exploration of Potential for Non-Canonical Biological Activities or Undescribed Molecular Interactions

The this compound is generally considered to be pharmacologically inactive. nih.govresearchgate.net However, some commercial suppliers have described it as a potent inhibitor of P450 enzyme activity, a claim that warrants rigorous scientific investigation as it contrasts with the general understanding of vildagliptin having a low potential for P450-mediated drug interactions. researchgate.netinvivochem.commedchemexpress.com The possibility of off-target effects or other biological activities, particularly at the high concentrations observed in renal impairment, cannot be entirely dismissed without further study.

Prospective research directions could include:

Systematic Screening: Conducting broad-panel screening of the metabolite against a range of receptors, enzymes, and ion channels to uncover any potential off-target interactions.

P450 Inhibition Confirmation: Performing formal in vitro studies to definitively confirm or refute the claim that the metabolite inhibits cytochrome P450 enzymes.

Cellular and Molecular Studies: Investigating the effects of the metabolite at clinically relevant concentrations on various cellular pathways, particularly in renal and hepatic cell models, to identify any unforeseen biological responses.

Exploring these non-canonical activities is crucial to fully vet the safety profile of vildagliptin, especially in patient populations prone to metabolite accumulation.

Q & A

Q. What is the primary metabolic pathway responsible for the formation of vildagliptin carboxy acid metabolite (M20.7) in humans?

The carboxy acid metabolite (M20.7) is formed via hydrolysis of the cyano group in vildagliptin, a reaction catalyzed primarily by hepatic dipeptidyl peptidase-4 (DPP-4) rather than cytochrome P450 enzymes or nitrilase-like proteins. This pathway accounts for ~55% of circulating drug-related materials in humans post-administration . To confirm enzymatic involvement, researchers use human liver homogenates or recombinant DPP-4 in vitro assays, followed by LC-MS/MS to quantify M20.7 formation .

Q. How is this compound identified and quantified in biological samples?

M20.7 is quantified using validated LC-MS/MS methods with deuterated internal standards (e.g., DMPC-D62) to ensure precision. Solid-phase extraction (SPE) or protein precipitation is employed for sample cleanup. Pharmacokinetic studies in humans and mice typically measure plasma concentrations of M20.7, which correlates with renal function due to its renal excretion .

Q. Why is this compound considered pharmacologically inactive despite structural similarity to the parent drug?

M20.7 lacks the cyano group critical for DPP-4 inhibition. In vitro assays in Caco-2 cells show its IC50 for DPP-4 is 477 μM, compared to sub-nanomolar activity for vildagliptin. Structural modifications during hydrolysis disrupt binding to the catalytic site of DPP-4, confirmed via competitive inhibition studies .

Q. What are the key differences in vildagliptin metabolism between humans and preclinical species?

In humans, mice, rats, and dogs, M20.7 is the dominant circulating metabolite. However, rabbits and monkeys primarily produce M15.3 (amide hydrolysis product) and M20.2 (glucuronide conjugate), respectively. These differences arise from species-specific expression of DPP-4 and renal excretion rates. Mice are preferred for in vivo studies due to metabolic similarity to humans .

Q. How do renal impairments affect the pharmacokinetics of this compound?

M20.7 accumulates in patients with moderate-to-severe renal impairment (creatinine clearance <50 mL/min) due to reduced renal excretion. However, dose adjustments for vildagliptin are unnecessary because M20.7 is inactive. Clinical studies monitor plasma M20.7 levels via LC-MS/MS but report no adverse effects linked to its accumulation .

Advanced Research Questions

Q. What experimental strategies address discrepancies in vildagliptin metabolite profiles across in vitro and in vivo models?

To resolve contradictions between in vitro microsomal assays (low M20.7 yield) and in vivo observations (high M20.7 plasma levels), researchers use human hepatocyte co-cultures with DPP-4 overexpression. This model recapitulates hepatic hydrolysis activity more accurately than traditional microsomes. Species-specific differences are further validated using CRISPR-edited cell lines expressing human or rodent DPP-4 .

Q. How can researchers optimize synthetic routes for this compound to avoid byproducts?

While M20.7 is commercially available, its synthesis requires stereoselective hydrolysis of the vildagliptin cyano group. A proposed method involves triflic acid (TfOH)-catalyzed reactions in anhydrous conditions, analogous to β-O-glycosylation strategies used for vildagliptin glucuronide. Purity is ensured via crystallization (e.g., alpha-form isolation) and HPLC purification with UV detection at 210 nm .

Q. What analytical challenges arise when distinguishing Mfrom structurally related carboxylic acid metabolites in complex matrices?

Co-eluting metabolites (e.g., acyl glucuronides or hydroxylated derivatives) can interfere with M20.7 detection. Researchers use high-resolution mass spectrometry (HRMS) with MS/MS fragmentation (e.g., m/z 408 → 174 transition for M20.7) and ion mobility separation. Cross-validation with synthetic standards and stability studies (pH, temperature) are critical to avoid false positives .

Q. How does DPP-4 inhibition by vildagliptin paradoxically enhance its own metabolic clearance via Mformation?

DPP-4’s dual role as a therapeutic target and metabolic enzyme creates a feedback loop. In vitro studies show that DPP-4 knockdown reduces M20.7 formation by >80%, confirming its enzymatic role. Pharmacodynamic models integrate DPP-4 occupancy data with pharmacokinetic parameters to predict M20.7 exposure in diabetic patients .

Q. What methodologies validate the safety of Min long-term toxicology studies?

Subchronic toxicity studies in rodents involve daily oral dosing of M20.7 (≥100 mg/kg) for 6–12 months. Histopathological analysis focuses on renal and hepatic tissues, while genotoxicity is assessed via Ames tests and micronucleus assays. Despite its inactivity, M20.7’s accumulation in renal impairment models requires glomerular filtration rate (GFR) monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.